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Compound of Interest

Compound Name: p-Tolyl disulfide

Cat. No.: B093600 Get Quote

A detailed analysis of the polymorphic behavior of di-p-tolyl disulfide under high-pressure

conditions is presented, offering a comparative look at its structural transformations. This guide

synthesizes theoretical data from computational studies and outlines the established

experimental protocols for high-pressure single-crystal X-ray diffraction, providing a resource

for researchers, scientists, and professionals in drug development.

Di-p-tolyl disulfide, a molecule of interest for its applications as a load-carrying additive,

exhibits complex polymorphic behavior under pressure. Computational studies have elucidated

the existence of at least three polymorphs—α, β, and γ—with distinct crystal structures and

stability ranges. Understanding these pressure-induced phase transitions is crucial for

harnessing the material's properties in various applications. While experimental high-pressure

single-crystal X-ray diffraction data for di-p-tolyl disulfide is not currently available in published

literature, theoretical models provide valuable insights into its structural evolution under

compression.

This guide compares the theoretically predicted crystallographic data of the α, β, and γ phases

of di-p-tolyl disulfide. In the absence of direct experimental data for the target compound, this

guide will leverage the principles of high-pressure crystallography and data from related

compounds to provide a comprehensive overview.
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Computational studies, primarily employing Density Functional Theory (DFT), have predicted

the pressure-induced phase transitions of di-p-tolyl disulfide. The α phase, stable at ambient

conditions, is predicted to transform into the γ phase at approximately 0.35 GPa and 400 K,

and into the β phase at around 0.65 GPa and 463 K.[1][2] A refined phase diagram based on

enthalpy calculations suggests the α form is most stable up to 0.34 GPa, after which the γ

phase becomes the most stable form up to 3.0 GPa.[3]

The following table summarizes the key crystallographic parameters of the three predicted

polymorphs of di-p-tolyl disulfide, as derived from computational studies. This data highlights

the significant changes in unit cell dimensions and crystal system associated with the phase

transitions.

Table 1: Theoretical Crystallographic Data for Di-p-tolyl Disulfide Polymorphs
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Note: Specific unit cell parameters (a, b, c, α, β, γ) for the polymorphs at various pressures are

not consistently reported across the computational literature, hence the focus on crystal

system, space group, and unit cell volume as primary comparative metrics.
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Experimental Protocol: High-Pressure Single-
Crystal X-ray Diffraction
The investigation of crystal structures under high pressure is predominantly carried out using a

diamond anvil cell (DAC) coupled with a single-crystal X-ray diffractometer, often at a

synchrotron source to achieve high flux and brilliance. The following protocol outlines the

general methodology.

1. Sample Preparation and Loading:

A single crystal of the sample with dimensions typically in the range of 10-50 µm is selected.

The crystal is loaded into a small hole (the sample chamber) drilled in a metal gasket.

A pressure-transmitting medium (e.g., a 4:1 methanol:ethanol mixture, silicone oil, or a noble

gas like helium or neon for better hydrostaticity) is added to the sample chamber to ensure

uniform pressure application.

A small ruby sphere is often included as a pressure calibrant. The pressure is determined by

the shift in the ruby fluorescence wavelength.

2. Pressure Application:

Pressure is applied by mechanically driving the two diamond anvils together, which

compresses the gasket and the enclosed sample chamber.

The pressure is increased incrementally, with measurements taken at each pressure point.

3. X-ray Diffraction Data Collection:

The DAC is mounted on a goniometer at the beamline.

A monochromatic X-ray beam is focused on the single crystal.

Diffraction patterns are collected on an area detector (e.g., a CCD or Pilatus detector) as the

crystal is rotated.
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Data collection strategies are optimized to maximize the coverage of the reciprocal space,

which can be limited by the opening angle of the DAC.

4. Data Processing and Structure Refinement:

The collected diffraction images are processed to integrate the intensities of the Bragg

reflections.

The unit cell parameters are determined and the crystal structure is solved and refined using

specialized software.

Corrections for absorption by the diamond anvils and the gasket are applied.

The following diagram illustrates the general workflow of a high-pressure single-crystal X-ray

diffraction experiment.
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A flowchart of the high-pressure single-crystal X-ray diffraction experimental workflow.
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Pressure-Induced Phase Transitions in Di-p-tolyl
Disulfide
The theoretical studies of di-p-tolyl disulfide reveal a fascinating landscape of polymorphic

transformations driven by pressure. The following diagram illustrates the logical relationship

between the different phases as a function of increasing pressure.
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Pressure-induced phase transitions of di-p-tolyl disulfide polymorphs.

In conclusion, while direct experimental high-pressure single-crystal X-ray diffraction data for

di-p-tolyl disulfide remains to be reported, computational studies provide a solid foundation for

understanding its polymorphic behavior. The predicted phase transitions from the α to the β

and γ phases highlight the significant impact of pressure on the crystal packing of this

molecule. The experimental protocols outlined here provide a roadmap for future studies that

could validate these theoretical predictions and further elucidate the structure-property

relationships of di-p-tolyl disulfide and related compounds under extreme conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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